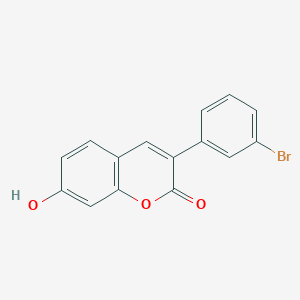
3-(3-Bromophenyl)-7-hydroxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-7-hydroxychromen-2-one is a useful research compound. Its molecular formula is C15H9BrO3 and its molecular weight is 317.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidation and Brominated Polymeric Products
3-(3-Bromophenyl)-7-hydroxychromen-2-one, as a bromophenol, may play a role in environmental and water treatment studies. Jiang et al. (2014) researched the oxidation kinetics of bromophenols (BrPs) during water treatment, discovering that brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls are readily produced. This indicates the relevance of such compounds in understanding the oxidative treatment of BrP-containing waters (Jiang et al., 2014).
Chemical Synthesis and Reactions
The chemical reactivity of this compound can be inferred from related compounds. Matsuda et al. (2008) reported that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts, producing 4-arylmethyl-3,4-dihydrocoumarins through a sequence of carbon-carbon bond cleavage and formation. This highlights the potential use of similar bromophenyl compounds in synthetic chemistry (Matsuda et al., 2008).
Solvent-Dependent Dual Emission
Klymchenko et al. (2003) conducted a study on 3-Hydroxychromones (3HCs), demonstrating their solvent-dependent dual emission, which is relevant for the understanding of this compound's photophysical properties. The study provided insights into how the structure of 3HCs affects their spectroscopic properties, suggesting potential applications in molecular sensors (Klymchenko et al., 2003).
Antimicrobial Activities
Zhao et al. (2012) synthesized 1,2,3-triazole derivatives that included bromophenyl components, demonstrating potent antimicrobial activities. This suggests the potential of this compound in the development of new antimicrobial agents (Zhao et al., 2012).
Wirkmechanismus
Target of Action
It is known that bromophenyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in its biochemical interactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the bromophenyl component of the molecule could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by a transmetalation process, where organoboron groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . It reached a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL 1.00 ± 0.45 h after oral administration . Similar studies would need to be conducted on 3-(3-Bromophenyl)-7-hydroxychromen-2-one to determine its ADME properties.
Result of Action
Bromophenyl compounds are known to be used in the synthesis of various organic compounds , suggesting that this compound could potentially contribute to the synthesis of other complex molecules in biochemical reactions.
Action Environment
Suzuki–miyaura coupling reactions, which bromophenyl compounds are often involved in, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBJCRXLZYNHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)
![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)

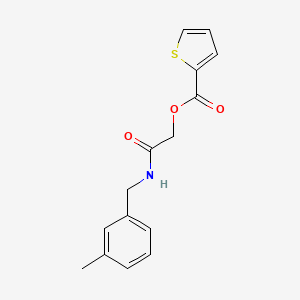
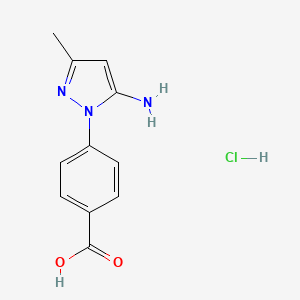
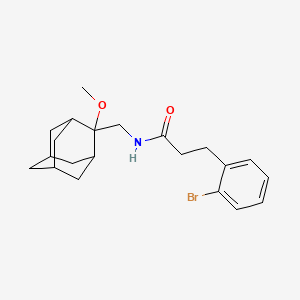
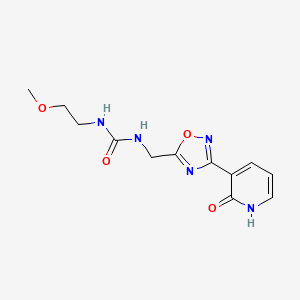
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)
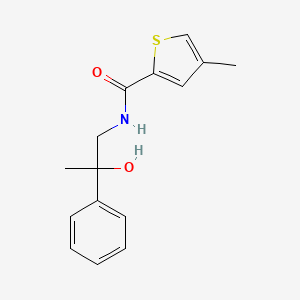
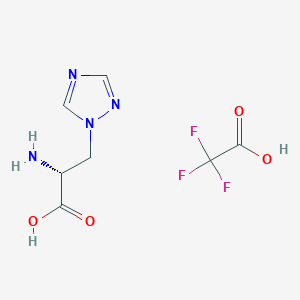
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
